Nonanoyl-coa

Catalog No.
S594941
CAS No.
17331-98-5
M.F
C30H52N7O17P3S
M. Wt
907.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanoyl-coa

CAS Number

17331-98-5

Product Name

Nonanoyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate

Molecular Formula

C30H52N7O17P3S

Molecular Weight

907.8 g/mol

InChI

InChI=1S/C30H52N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h17-19,23-25,29,40-41H,4-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

WLDUTYVSAGSKIV-FUEUKBNZSA-N

SMILES

CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, nonanoyl-, nonanoyl-CoA, nonanoyl-coenzyme A

Canonical SMILES

CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Description

The exact mass of the compound Nonanoyl-coa is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. It belongs to the ontological category of medium-chain fatty acyl-CoA in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Nonanoyl-CoA is a medium-chain fatty acyl-CoA that is formed through the condensation of coenzyme A with nonanoic acid. This compound plays a crucial role in fatty acid metabolism, serving as an important intermediate in various biochemical pathways. Structurally, Nonanoyl-CoA consists of a long hydrocarbon chain (nonanoic acid) attached to coenzyme A, which facilitates its involvement in metabolic processes. Its chemical formula is C30H52N7O17P3S, indicating a complex structure that includes multiple functional groups essential for its biological activity .

  • Formation: The synthesis of Nonanoyl-CoA occurs via the reaction:
    Fatty acid+CoA+ATPAcyl CoA+AMP+PPi\text{Fatty acid}+\text{CoA}+\text{ATP}\rightarrow \text{Acyl CoA}+\text{AMP}+\text{PPi}
    This reaction is catalyzed by acyl-CoA ligases and is crucial for activating fatty acids for subsequent metabolic pathways .
  • Degradation: Nonanoyl-CoA can undergo β-oxidation, where it is broken down into acetyl-CoA units, which are then utilized in the citric acid cycle for energy production .
  • Lipid Peroxidation: It plays a role in lipid metabolism and can be involved in lipid peroxidation processes, contributing to cellular signaling and energy production .

Nonanoyl-CoA exhibits significant biological activity primarily related to lipid metabolism. It serves as a substrate for various enzymes involved in fatty acid oxidation, contributing to energy production within cells. Additionally, Nonanoyl-CoA may influence cellular signaling pathways related to lipid homeostasis and inflammation . Its involvement in metabolic pathways highlights its importance in maintaining cellular energy balance and metabolic health.

The synthesis of Nonanoyl-CoA typically involves:

  • Enzymatic Activation: The initial step involves the activation of nonanoic acid by acyl-CoA synthetase, which catalyzes the formation of Nonanoyl-CoA from nonanoic acid and coenzyme A.
  • Use of ATP: This process requires ATP, which provides the necessary energy to facilitate the reaction .
  • Purification: Following synthesis, Nonanoyl-CoA can be purified through various chromatographic techniques to isolate it from other metabolic intermediates.

Nonanoyl-CoA has several applications in biochemical research and industry:

  • Metabolic Studies: It is used as a model compound to study fatty acid metabolism and related disorders.
  • Biotechnology: In synthetic biology, Nonanoyl-CoA serves as a building block for the synthesis of biofuels and bioplastics.
  • Pharmaceutical Research: Understanding its role in metabolic pathways can aid in developing treatments for metabolic syndromes and obesity-related conditions .

Studies have shown that Nonanoyl-CoA interacts with various enzymes involved in fatty acid metabolism. Its interactions with acyl-CoA oxidases are particularly noteworthy, as these enzymes play critical roles in the β-oxidation pathway. Understanding these interactions helps elucidate the regulatory mechanisms governing lipid metabolism and potential therapeutic targets for metabolic diseases .

Nonanoyl-CoA shares structural and functional similarities with other acyl-CoAs. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Octanoyl-CoAC28H50N7O17P3SShorter carbon chain; involved in similar metabolic pathways.
Decanoyl-CoAC32H54N7O17P3SLonger carbon chain; participates in fatty acid metabolism but may have different enzymatic interactions.
Dodecanoyl-CoAC34H58N7O17P3SEven longer carbon chain; relevant in lipid signaling pathways.

Uniqueness of Nonanoyl-CoA

What sets Nonanoyl-CoA apart is its specific chain length (nine carbons), which influences its solubility and interaction with enzymes compared to its shorter or longer counterparts. This unique property allows it to participate effectively in specific metabolic pathways that are distinct from those involving shorter or longer-chain fatty acids .

Nonanoyl-CoA formation is a multi-step process that begins with the biosynthesis of coenzyme A from pantothenate (vitamin B5) and proceeds through a series of enzymatic transformations, each subject to precise regulatory control. Pantothenate kinase acts as the rate-limiting enzyme, integrating feedback signals from CoA and its thioesters. The phosphopantothenoylcysteine synthetase/decarboxylase complex orchestrates the formation of key intermediates, with distinct structural and kinetic properties. Acyl-CoA synthetases, particularly those of the medium-chain family, display remarkable substrate specificity and utilize ATP-dependent adenylation mechanisms to activate fatty acids such as nonanoic acid. Recent structural studies have elucidated the conformational dynamics and active site architecture that govern these processes. Together, these findings provide a comprehensive understanding of Nonanoyl-CoA biosynthesis and activation, with implications for metabolic regulation, disease, and therapeutic intervention.

Biosynthesis of Coenzyme A and Its Integration into Nonanoyl-CoA Formation

Overview of the Coenzyme A Biosynthetic Pathway

Coenzyme A is an essential cofactor in all living organisms, participating in a wide range of metabolic processes including the citric acid cycle, fatty acid metabolism, and the synthesis and degradation of amino acids and carbohydrates. The biosynthesis of coenzyme A is a conserved, five-step process that begins with pantothenate (vitamin B5) and requires cysteine, ATP, and a series of specific enzymes. The integration of this pathway with the formation of Nonanoyl-CoA is fundamental, as the availability of CoA directly influences the capacity of cells to activate and metabolize medium-chain fatty acids such as nonanoic acid.

The five canonical steps in coenzyme A biosynthesis are as follows:

  • Phosphorylation of pantothenate to 4'-phosphopantothenate by pantothenate kinase.
  • Condensation of 4'-phosphopantothenate with cysteine to form 4'-phosphopantothenoylcysteine, catalyzed by phosphopantothenoylcysteine synthetase.
  • Decarboxylation of 4'-phosphopantothenoylcysteine to 4'-phosphopantetheine by phosphopantothenoylcysteine decarboxylase.
  • Adenylation of 4'-phosphopantetheine to dephospho-CoA by phosphopantetheine adenylyltransferase.
  • Phosphorylation of dephospho-CoA to coenzyme A by dephosphocoenzyme A kinase.

Table 1.1: Enzymes and Intermediates in Coenzyme A Biosynthesis

StepEnzymeEC NumberSubstrateProductCofactor(s)
1Pantothenate kinase2.7.1.33Pantothenate + ATP4'-Phosphopantothenate + ADPMg²⁺
2Phosphopantothenoylcysteine synthetase6.3.2.54'-Phosphopantothenate + Cysteine + ATP4'-Phosphopantothenoylcysteine + AMP + PPiMg²⁺
3Phosphopantothenoylcysteine decarboxylase4.1.1.364'-Phosphopantothenoylcysteine4'-Phosphopantetheine + CO₂FMN
4Phosphopantetheine adenylyltransferase2.7.7.34'-Phosphopantetheine + ATPDephospho-CoA + PPiMg²⁺
5Dephosphocoenzyme A kinase2.7.1.24Dephospho-CoA + ATPCoenzyme A + ADPMg²⁺

The completion of this pathway yields coenzyme A, which is then available for conjugation with fatty acids, including nonanoic acid, to form acyl-CoA thioesters such as Nonanoyl-CoA.

Pantothenate Kinase-Mediated Regulation

Pantothenate kinase catalyzes the first and rate-limiting step in coenzyme A biosynthesis, phosphorylating pantothenate to form 4'-phosphopantothenate using ATP. The activity of pantothenate kinase is tightly regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. This regulation ensures that the intracellular concentration of CoA is maintained within a physiologically optimal range, preventing the accumulation of toxic intermediates and conserving cellular energy.

Human pantothenate kinase exists in several isoforms, each with distinct regulatory properties. For example, PanK1β is less sensitive to inhibition by acetyl-CoA (IC₅₀ ≈ 5 μM), while PanK2 is highly sensitive (IC₅₀ ≈ 0.1 μM). The mechanism of inhibition involves competitive binding of CoA to the ATP binding site of the enzyme, with specific amino acid residues mediating recognition of CoA versus ATP. This competitive inhibition allows for rapid adjustment of CoA biosynthesis in response to metabolic demands and energy status.

Table 1.2: Inhibition of Human Pantothenate Kinase Isoforms

IsoformIC₅₀ for Acetyl-CoA (μM)Sensitivity to CoA Inhibition
PanK1β5.0Low
PanK20.1High

Recent studies have also demonstrated that the expression and activity of pantothenate kinase are modulated by tissue type, metabolic state, and the composition of the CoA pool. For instance, a shift from glucose to acetate as a carbon source alters the ratio of free CoA to acetyl-CoA, selectively inhibiting pantothenate phosphorylation and thereby regulating CoA biosynthesis in vivo.

Figure 1.1: Schematic Representation of Coenzyme A Biosynthetic Pathway and Pantothenate Kinase Regulation

Figure 1.1: The five-step biosynthetic pathway of coenzyme A, highlighting the regulatory role of pantothenate kinase (adapted from Wikipedia).

Phosphopantothenoylcysteine Synthetase/Decarboxylase Complex Dynamics

The second and third steps of coenzyme A biosynthesis are catalyzed by the phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC) enzymes, respectively. PPCS catalyzes the ATP-dependent condensation of 4'-phosphopantothenate and cysteine to form 4'-phosphopantothenoylcysteine, while PPCDC decarboxylates this intermediate to yield 4'-phosphopantetheine.

Structural and Mechanistic Insights into PPCS

Structural studies have revealed that human PPCS is a dimeric enzyme with a fold that combines features of NAD-dependent enzymes and ribokinases. The active site accommodates ATP, phosphopantothenate, and cysteine, with highly conserved residues mediating substrate binding and catalysis. The reaction proceeds via a ping-pong mechanism, involving the formation of an acyladenylate intermediate, release of pyrophosphate, and subsequent nucleophilic attack by cysteine to form the product and AMP.

Kinetic analyses have demonstrated that human PPCS can utilize both ATP and CTP as nucleotide substrates, with cooperative binding observed for ATP (Hill coefficient ≈ 1.7). The enzyme exhibits Michaelis constants in the low micromolar range for its substrates, and the catalytic turnover is consistent with a Bi Uni Uni Bi Ping Pong mechanism. Product inhibition and nucleotide selectivity studies indicate that PPCS lacks strong discrimination between ATP and CTP, suggesting a degree of flexibility in nucleotide usage.

Table 1.3: Kinetic Parameters of Human PPCS

SubstrateKₘ (μM)k_cat (s⁻¹)Hill Coefficient
ATP2690.561.7
CTP2650.53
PPA13–57
Cysteine14–16

Mechanism of PPCDC

Phosphopantothenoylcysteine decarboxylase belongs to the family of carboxy-lyases and catalyzes the oxidative decarboxylation of 4'-phosphopantothenoylcysteine to 4'-phosphopantetheine. The mechanism involves two steps: stabilization of a thiolate ion by a histidine residue, followed by electron transfer to FMN and spontaneous decarboxylation to form a cis ene-thiolate intermediate. This intermediate is reduced by hydride transfer from FMNH₂, with key catalytic residues (e.g., His90, Cys175) orchestrating proton transfer and stabilization of reaction intermediates.

Table 1.4: Catalytic Residues in PPCDC

ResidueRole
His90Base, deprotonates thiol group of cysteine
Cys175Acid, protonates α-carbon in intermediate

Figure 1.2: Structural Model of PPCS and PPCDC Active Sites

Figure 1.2: Crystal structure of phosphopantothenoylcysteine synthetase from E. coli (PDB: 1U80) and phosphopantothenoylcysteine decarboxylase (PDB: 1MVN), highlighting active site residues.

Acyl-CoA Synthetase Specificity for Medium-Chain Substrates

The activation of nonanoic acid to Nonanoyl-CoA is catalyzed by acyl-CoA synthetases, a family of enzymes that "activate" fatty acids by forming thioester bonds with coenzyme A. This reaction is essential for the subsequent metabolism of fatty acids, as only acyl-CoA derivatives can enter β-oxidation, lipid biosynthesis, and other metabolic pathways.

Reaction Mechanism

The activation of nonanoic acid proceeds via a two-step, ATP-dependent mechanism:

  • Formation of an acyl-adenylate intermediate (acyl-AMP) with release of pyrophosphate (PPi).
  • Nucleophilic attack by coenzyme A on the acyl-adenylate, releasing AMP and forming the acyl-CoA thioester.

The overall reaction can be summarized as follows:

$$
\text{Fatty acid} + \text{CoA} + \text{ATP} \rightleftharpoons \text{Acyl-CoA} + \text{AMP} + \text{PP}_i
$$

Hydrolysis of pyrophosphate by inorganic pyrophosphatase renders the reaction essentially irreversible in vivo.

Table 1.5: Acyl-CoA Synthetase Reaction Stoichiometry

ReactantsProducts
Fatty acidAcyl-CoA
Coenzyme AAMP
ATPPPi

Substrate Specificity

Acyl-CoA synthetases are classified according to their preferred substrate chain length: short-, medium-, long-, and very long-chain fatty acids. The medium-chain acyl-CoA synthetase family, including human acyl-CoA synthetase medium chain family member 2A (ACSM2A), is specialized for fatty acids with chain lengths of C6–C12, encompassing nonanoic acid (C9). These enzymes are predominantly mitochondrial and play key roles in energy metabolism and xenobiotic detoxification.

Structural Determinants of Substrate Binding in Medium-Chain Acyl-CoA Synthetase Family Enzymes

Recent crystallographic studies have provided detailed insights into the structural determinants of substrate binding and catalysis in medium-chain acyl-CoA synthetases such as ACSM2A. The enzyme consists of two principal domains: an N-terminal domain responsible for ATP binding and catalysis, and a C-terminal domain involved in substrate recognition and CoA binding.

Ligand-Induced Conformational Changes

Binding of substrates and cofactors induces substantial rearrangements between the N- and C-terminal domains, with the identity of the bound ligand acting as a conformational switch. The presence or absence of ATP pyrophosphates is a key determinant of domain orientation, facilitating the transition between open and closed conformations required for catalysis.

Active Site Architecture

The active site of ACSM2A is characterized by a Gly-rich P-loop that coordinates the phosphate groups of ATP, a conserved Arg472-Glu365 salt bridge that stabilizes domain interactions, and an invariant Lys557 residue that interacts with ATP pyrophosphates. A divalent magnesium ion is essential for ATP binding and catalysis, coordinating the phosphate groups and facilitating nucleophilic attack.

Substrate Specificity Determinants

Structural analyses have identified key residues within the substrate-binding pocket that determine chain-length specificity. Hydrophobic residues line the binding channel, providing a snug fit for medium-chain fatty acids such as nonanoic acid. Mutagenesis studies have confirmed that alterations in these residues can shift substrate preference toward shorter or longer fatty acids.

Figure 1.3: Crystal Structure of Human ACSM2A

Figure 1.3: Crystal structure of human medium-chain acyl-CoA synthetase ACSM2A (PDB: 2WD9), showing substrate and cofactor binding sites.

ATP-Dependent Adenylation Mechanisms

The activation of nonanoic acid by acyl-CoA synthetases involves an ATP-dependent adenylation mechanism, forming a high-energy acyl-adenylate intermediate. This intermediate is stabilized by interactions with conserved residues in the active site, and the subsequent nucleophilic attack by coenzyme A results in the formation of the thioester bond.

Mechanistic Steps

  • Adenylation: The carboxyl group of nonanoic acid attacks the α-phosphate of ATP, forming acyl-AMP and releasing pyrophosphate.
  • Thioesterification: The thiol group of coenzyme A attacks the carbonyl carbon of the acyl-AMP, displacing AMP and yielding Nonanoyl-CoA.

Energetics

The overall reaction is energetically neutral, but the hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction forward, ensuring efficient activation of fatty acids in vivo.

Table 1.7: Energetics of Acyl-CoA Synthetase Reaction

StepΔG°' (kJ/mol)Driving Force
Fatty acid + ATP → Acyl-AMP + PPi~0Formation of acyl-adenylate
Acyl-AMP + CoA → Acyl-CoA + AMP~0Thioester bond formation
PPi → 2 Pi (hydrolysis)-19Drives overall reaction

Figure 1.4: Mechanism of Acyl-CoA Synthetase Catalysis

Figure 1.4: Mechanism of fatty acid activation by acyl-CoA synthetase, showing adenylation and thioesterification steps (adapted from Wikipedia).

Beta-Oxidation of Medium-Chain Fatty Acids

Medium-chain fatty acid oxidation represents a fundamental metabolic process where nonanoyl-coenzyme A undergoes systematic breakdown to generate energy in the form of adenosine triphosphate [9]. The beta-oxidation pathway involves four sequential enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis, each cycle removing two carbon units from the fatty acyl chain [40] [42]. Nonanoyl-coenzyme A, as a nine-carbon medium-chain fatty acyl-coenzyme A, undergoes four complete cycles of beta-oxidation to yield four acetyl-coenzyme A molecules and one propionyl-coenzyme A molecule [8].

Research demonstrates that medium-chain fatty acid oxidation exhibits tissue-specific characteristics, with the liver capable of oxidizing free fatty acids from six to fourteen carbons in length, while the kidney can process fatty acids from six to ten carbons [9] [11]. Heart and skeletal muscle tissues demonstrate limited capacity for oxidizing free fatty acids of any chain length without carnitine assistance [9]. Studies investigating fatty acid oxidation rates reveal that acyl-coenzyme A oxidase activity serves as the rate-limiting step in peroxisomal beta-oxidation processes [41].

Carnitine Shuttle System Interactions

The carnitine shuttle system facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent beta-oxidation [13]. This transport mechanism consists of three essential components: carnitine palmitoyltransferase 1 located on the outer mitochondrial membrane, carnitine acylcarnitine translocase spanning the inner membrane, and carnitine palmitoyltransferase 2 positioned on the matrix side of the inner membrane [15] [17].

For medium-chain fatty acids including nonanoyl-coenzyme A, the carnitine shuttle requirements differ significantly from long-chain fatty acids [13]. Research indicates that medium-chain fatty acids can bypass the carnitine shuttle system in specific tissues, particularly in liver and kidney [9] [11]. The liver demonstrates carnitine-independent oxidation of fatty acids up to fourteen carbons in length, suggesting that nonanoyl-coenzyme A can enter mitochondria directly without carnitine-mediated transport [9].

Tissue TypeCarnitine RequirementChain Length Range
LiverIndependent6-14 carbons
KidneyIndependent6-10 carbons
HeartDependentAll chain lengths
Skeletal MuscleDependentAll chain lengths

Carnitine palmitoyltransferase 1 activity demonstrates allosteric regulation by malonyl-coenzyme A, with tissue-specific isoforms exhibiting different sensitivities to this inhibitor [15] [16]. The liver isoform shows high sensitivity to malonyl-coenzyme A inhibition during fed states, while muscle isoforms maintain activity even in the presence of elevated malonyl-coenzyme A concentrations [15].

Mitochondrial versus Peroxisomal Oxidation Networks

Fatty acid oxidation occurs in both mitochondrial and peroxisomal compartments, with each organelle demonstrating distinct substrate specificities and metabolic purposes [20] [21]. Mitochondrial beta-oxidation primarily processes medium-chain and long-chain fatty acids for energy production, while peroxisomal beta-oxidation specializes in very-long-chain fatty acids and serves biosynthetic functions [27].

The mitochondrial oxidation pathway for nonanoyl-coenzyme A involves the sequential action of acyl-coenzyme A dehydrogenase, enoyl-coenzyme A hydratase, hydroxyacyl-coenzyme A dehydrogenase, and ketoacyl-coenzyme A thiolase [27]. Each cycle generates one molecule each of flavin adenine dinucleotide hydrogen, nicotinamide adenine dinucleotide hydrogen, and acetyl-coenzyme A [40]. The complete oxidation of nonanoyl-coenzyme A through mitochondrial beta-oxidation yields approximately forty-one molecules of adenosine triphosphate [39].

Peroxisomal beta-oxidation differs mechanistically from mitochondrial processes, utilizing acyl-coenzyme A oxidase as the initial enzyme rather than acyl-coenzyme A dehydrogenase [20] [27]. This reaction produces hydrogen peroxide instead of flavin adenine dinucleotide hydrogen, reflecting the absence of an electron transport chain in peroxisomes [25]. Peroxisomal oxidation of medium-chain fatty acids like nonanoyl-coenzyme A typically results in chain-shortening rather than complete oxidation, producing shortened acyl-coenzyme A intermediates that require mitochondrial processing for complete energy extraction [24] [27].

CompartmentPrimary SubstratesEnd ProductsEnergy Yield
MitochondriaMedium/Long-chain FAAcetyl-CoA + ATPHigh
PeroxisomesVery-long-chain FAShortened acyl-CoA + H₂O₂Low

Research demonstrates that peroxisomal fatty acid oxidation serves primarily biosynthetic functions, contributing to the synthesis of specific fatty acids and maintaining cellular lipid homeostasis [20] [25]. The peroxisomal pathway becomes particularly important during conditions of elevated fatty acid availability, when mitochondrial oxidative capacity becomes saturated [25].

Anabolic Incorporation into Complex Lipids

Nonanoyl-coenzyme A serves as a substrate for various anabolic pathways leading to complex lipid synthesis [28]. These biosynthetic processes require the coordinated action of multiple enzyme systems to incorporate the nine-carbon fatty acyl chain into phospholipids, sphingolipids, and other membrane components [32]. The anabolic utilization of nonanoyl-coenzyme A demonstrates the dual role of this metabolite in both energy production and structural lipid formation [29].

Phospholipid Remodeling Mechanisms

Phospholipid remodeling represents a fundamental process for maintaining membrane composition and function through the exchange of fatty acyl chains [30] [32]. This process, originally described by Lands, involves the deacylation of phospholipids followed by reacylation with different fatty acyl-coenzyme A substrates [32]. Nonanoyl-coenzyme A can participate in these remodeling reactions as an acyl donor for lysophospholipid acyltransferases [29].

The efficiency of phospholipid remodeling varies significantly depending on the specific acyl-coenzyme A substrate and the target phospholipid class [29]. Research demonstrates that different acyl-coenzyme A molecules, including nonanoyl-coenzyme A, exhibit varying effects on remodeling efficiency when catalyzed by lysophospholipid acyltransferases [29]. Studies using microsomal fractions reveal that the presence of specific acyl-coenzyme A substrates can increase remodeling efficiency compared to reactions without exogenous acyl donors [29].

Lysophosphatidylcholine acyltransferases demonstrate substrate specificity that influences the incorporation of nonanoyl-coenzyme A into phosphatidylcholine molecules [31]. The structural basis for phospholipid remodeling involves specific binding sites that accommodate both the lysophospholipid acceptor and the acyl-coenzyme A donor [31]. Research indicates that the acyl chain length and saturation status significantly influence the binding affinity and catalytic efficiency of these enzymes [31].

Enzyme ClassSubstrate PreferenceRemodeling EfficiencyTissue Distribution
LPCAT1Medium-chain acyl-CoAModerateLiver, intestine
LPCAT2Long-chain acyl-CoAHighWidespread
LPCAT3Polyunsaturated acyl-CoAVery HighMetabolic tissues

The phospholipid remodeling process requires careful regulation to maintain membrane integrity and functionality [30]. Studies demonstrate that the coordinated action of phospholipases and acyltransferases enables cells to adjust membrane composition in response to metabolic demands [30]. The incorporation of medium-chain fatty acids like nonanoyl-coenzyme A through remodeling mechanisms can influence membrane fluidity and protein function [32].

Sphingolipid Biosynthetic Intermediates

Sphingolipid biosynthesis represents a complex metabolic pathway where fatty acyl-coenzyme A substrates, including nonanoyl-coenzyme A, contribute to the formation of ceramide and complex sphingolipids [33] [36]. The pathway begins with the condensation of serine and palmitoyl-coenzyme A by serine palmitoyltransferase, followed by reduction to form sphinganine [34]. Ceramide synthases then utilize various fatty acyl-coenzyme A substrates to form dihydroceramide through amide bond formation [33] [34].

Six distinct ceramide synthases demonstrate specific preferences for different chain lengths of fatty acyl-coenzyme A substrates [34] [36]. Ceramide synthase 1 preferentially utilizes stearoyl-coenzyme A, while ceramide synthase 2 shows specificity for very-long-chain fatty acyl-coenzyme A molecules [34]. Medium-chain fatty acyl-coenzyme A substrates like nonanoyl-coenzyme A may serve as alternative substrates for these enzymes under specific metabolic conditions [33].

Research reveals that the choice of fatty acyl-coenzyme A substrate in sphingolipid biosynthesis influences the biological properties of the resulting ceramides [33] [34]. Different acyl chain lengths can affect membrane dynamics, protein interactions, and signaling functions of sphingolipids [33]. Studies demonstrate that variations in ceramide acyl chain composition correlate with tissue-specific expression patterns of ceramide synthases [34].

Ceramide SynthasePreferred SubstratePrimary TissuesProduct Chain Length
CerS1Stearoyl-CoABrain, muscleC18
CerS2Very-long-chain CoALiver, kidneyC20-C26
CerS3Ultra-long-chain CoASkin, testisC26+
CerS4Long-chain CoAMultiple tissuesC18-C22

The incorporation of nonanoyl-coenzyme A into sphingolipid structures occurs through the action of acyl-coenzyme A binding proteins, which facilitate the delivery of fatty acyl substrates to ceramide synthases [34]. These binding proteins enhance the synthesis of ceramides containing specific fatty acid compositions and stimulate the activity of particular ceramide synthase isoforms [34]. The resulting sphingolipids containing medium-chain fatty acids may exhibit distinct biophysical properties compared to those with conventional long-chain fatty acids [36].

Physical Description

Solid

XLogP3

-2.1

Wikipedia

Nonanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 02-18-2024

Explore Compound Types